Heptadeca-7,10-diene

Description

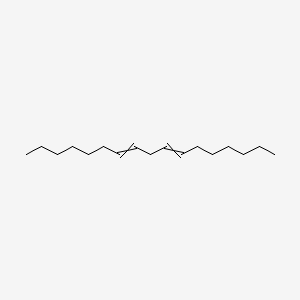

Structure

2D Structure

3D Structure

Properties

CAS No. |

189014-36-6 |

|---|---|

Molecular Formula |

C17H32 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

heptadeca-7,10-diene |

InChI |

InChI=1S/C17H32/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h13-16H,3-12,17H2,1-2H3 |

InChI Key |

NCNOGMNPHJHDMX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CCC=CCCCCCC |

Origin of Product |

United States |

Occurrence and Isolation from Natural Sources

Identification in Biological Systems

The presence of C17 hydrocarbons and related compounds has been confirmed in a range of organisms, where they serve various ecological and biological functions.

Synechococcus sp. : Cyanobacteria are known producers of medium-chain hydrocarbons (C15-C19). researchgate.net Species like Synechococcus sp. possess pathways for synthesizing alkanes and alkenes from fatty acid precursors. researchgate.net Although their precise biological role is not fully understood, these hydrocarbons are thought to be involved in responses to cold stress, maintaining membrane fluidity, and chemical signaling. researchgate.net While studies have detailed the production of compounds like pentadecane (B166386) and heptadecane (B57597) in marine cyanobacteria, the specific production of Heptadeca-7,10-diene is not explicitly documented in current research. researchgate.net

Plants, particularly those in the Apiaceae family, are a rich source of C17 polyacetylenes, which are biosynthetically related to unsaturated hydrocarbons.

Santolina pectinata : Analysis of the essential oil from the aerial parts of Santolina pectinata led to the identification of a dominant non-terpenic oxygenated C17 compound, (Z)-heptadeca-10,16-dien-7-one, which constituted 28% of the oil's composition. africaresearchconnects.commatilda.scienceekb.eg However, the hydrocarbon this compound has not been reported as a constituent of this plant.

Perilla seeds : The seeds of Perilla frutescens are primarily known for their high content of fatty acids, particularly α-linolenic acid (an omega-3 fatty acid) and linoleic acid. researchgate.netnih.govmdpi.com The phytochemical profile also includes phenolic compounds like rosmarinic acid and various flavonoids. researchgate.netnih.govmdpi.com While rich in lipids and polyphenols, the presence of this compound in perilla seeds is not documented in the available literature. researchgate.netmdpi.com

Panax ginseng : The roots of Panax ginseng (Korean ginseng) contain a diverse array of bioactive compounds, most notably ginsenosides. nih.gov They also produce a class of lipid-soluble compounds known as polyacetylenes. nih.govscirp.org Identified polyacetylenes include panaxynol, panaxydol, and 1,8-heptadecadiene-4,6-diyne-3,10-diol. nih.gov These C17 compounds are characteristic of the genus, but this compound itself has not been reported as a metabolite. scirp.orgusda.gov

Apiaceae family : This family, which includes common vegetables like carrots, celery, and parsley, is characterized by the presence of bioactive aliphatic C17-polyacetylenes, primarily of the falcarinol (B191228) type. aau.dknih.govresearchgate.netacs.org These compounds are known for a range of bioactivities and are considered important chemosystematic markers for the family. nih.govacs.org While C17 structures are prevalent, the specific hydrocarbon this compound is not a commonly reported compound in this family. aau.dkresearchgate.net

Certain species of mites are notable for producing C17 diene isomers as components of their chemical secretions, which often function as alarm pheromones.

Sancassania sp. Sasagawa : This unidentified astigmatid mite is known to produce secretions containing unsaturated C17 aliphatic formates. One of the identified compounds is (Z,Z)-8,11-heptadecadienyl formate (B1220265). This compound is structurally related to this compound, differing by the position of the double bonds and the presence of a formate group.

Carpoglyphus lactis : The dried fruit mite, Carpoglyphus lactis, has been found in various environments, including beehives where it feeds on stored pollen. mdpi.com Its secretions contain the hydrocarbon (Z,Z)-6,9-heptadecadiene, an isomer of this compound.

Tortonia sp. : Mites of the genus Tortonia also utilize a C17 diene as a key chemical signal. (Z,Z)-6,9-heptadecadiene has been identified as an alarm pheromone in this species. pherobase.com

Table 1: Occurrence of this compound Isomers and Related C17 Compounds in Natural Sources This interactive table summarizes the documented presence of C17 diene isomers and related compounds in the specified biological systems.

| Biological Source | Compound Identified | Compound Type | Function/Note |

|---|---|---|---|

| Arthropods | |||

| Sancassania sp. Sasagawa | (Z,Z)-8,11-heptadecadienyl formate | Aliphatic Formate | Secretion Component |

| Carpoglyphus lactis | (Z,Z)-6,9-heptadecadiene | Hydrocarbon | Secretion Component |

| Tortonia sp. | (Z,Z)-6,9-heptadecadiene | Hydrocarbon | Alarm Pheromone pherobase.com |

| Plants | |||

| Santolina pectinata | (Z)-heptadeca-10,16-dien-7-one | Ketone | Major essential oil component africaresearchconnects.commatilda.science |

| Panax ginseng | 1,8-heptadecadiene-4,6-diyne-3,10-diol | Polyacetylene | Root metabolite nih.gov |

| Apiaceae Family | Falcarinol-type polyacetylenes | Polyacetylene | Characteristic metabolites aau.dknih.gov |

| Microbes | |||

| Synechococcus sp. | Heptadecane, Pentadecane | Hydrocarbon | General biosynthetic products researchgate.net |

Methodologies for Natural Product Isolation

The isolation of lipophilic compounds such as heptadecadienes from complex natural matrices requires specific extraction and purification techniques. The methods employed are designed to separate these nonpolar molecules from other cellular components.

Chromatography is the cornerstone for purifying individual compounds from crude natural extracts.

Silica (B1680970) Gel Column Chromatography : This technique is highly effective for the separation of nonpolar compounds. In the isolation of (Z,Z)-8,11-heptadecadienyl formate from Sancassania sp. Sasagawa, hexane (B92381) extracts of the mites were applied to a silica gel column. The compounds were then eluted by progressively changing the solvent system, for instance, starting with hexane and moving to mixtures of ether in hexane or benzene (B151609) in hexane to separate the components based on their polarity.

Florisil Column Chromatography : Florisil, a polar adsorbent made of magnesium silicate (B1173343), is often used for sample cleanup, particularly for removing fats and oils from extracts. It can be employed in normal-phase chromatography to separate hydrophobic compounds and is a viable alternative to silica gel for the purification of hydrocarbons and related molecules.

High-Performance Liquid Chromatography (HPLC) : While classical column chromatography is effective, HPLC offers higher resolution and faster separation times. Reverse-phase HPLC, where the stationary phase is nonpolar, is particularly suited for the final purification of lipophilic compounds like heptadienes from complex mixtures.

The initial step in isolating natural products is typically extraction with an appropriate solvent.

For nonpolar semiochemicals from arthropods, solvent-assisted extraction is a common and efficient method. nih.gov The whole organism or specific glands are immersed in a nonpolar solvent like hexane. nih.gov This process dissolves the lipophilic compounds from the biological matrix. For the isolation of formates from Sancassania sp. Sasagawa, whole mites were extracted with hexane. The resulting crude extract, containing a mixture of hydrocarbons and formates, was then concentrated and subjected to further chromatographic purification. This initial extraction is crucial for obtaining a sample enriched in the target compounds for subsequent separation. nih.gov

Table 2: Summary of Isolation Techniques This interactive table outlines the methodologies used for the extraction and purification of C17 dienes and related compounds from natural sources.

| Technique | Description | Application Example |

|---|---|---|

| Extraction | ||

| Solvent-Assisted Extraction | Use of a nonpolar organic solvent (e.g., hexane) to dissolve lipids and hydrocarbons from a biological sample. nih.gov | Extraction of (Z,Z)-8,11-heptadecadienyl formate from whole Sancassania sp. Sasagawa mites. |

| Chromatography | ||

| Silica Gel Column Chromatography | Separation of compounds based on polarity using a solid silica stationary phase and a liquid mobile phase. | Purification of mite secretions using a gradient of ether in hexane and benzene in hexane. |

| Florisil Column Chromatography | Use of activated magnesium silicate as a polar adsorbent for the cleanup and separation of nonpolar compounds. | General cleanup of pesticide residues and separation of lipids from extracts. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation technique often used for final purification of individual compounds. | Analysis and purification of polyacetylenes from Apiaceae family plants. nih.gov |

Biosynthesis and Metabolic Pathways

Fatty Acid Pathway-Dependent Hydrocarbon Formation

The biosynthesis of many hydrocarbons, including heptadeca-7,10-diene, is fundamentally linked to fatty acid metabolism. rhhz.netfrontiersin.orgresearchgate.net These pathways utilize fatty acids or their derivatives as precursors, which are then modified by a series of enzymes to produce alkanes and alkenes. sdu.edu.cn

Role of Acyl-CoA Reductase and Aldehyde Deformylating Oxygenase

A prominent pathway for alkane and alkene biosynthesis in some organisms involves a two-step enzymatic process catalyzed by acyl-ACP/CoA reductase (AAR) and aldehyde-deformylating oxygenase (ADO). frontiersin.orgnih.govbiofueljournal.com In this pathway, a fatty acyl-ACP or fatty acyl-CoA is first reduced to a fatty aldehyde by AAR. nih.govresearchgate.net Subsequently, ADO, a diiron-containing enzyme, catalyzes the conversion of this aldehyde into a hydrocarbon with one less carbon atom (Cn-1) and formate (B1220265). nih.govbiofueljournal.com If the initial fatty acid substrate is unsaturated, the resulting hydrocarbon will be an alkene. nih.gov This pathway is a key mechanism for the production of various hydrocarbons in cyanobacteria. nih.govbiofueljournal.com

Enzymatic Decarboxylation by OleT-Type Fatty Acid Decarboxylases

A direct route to terminal olefins from fatty acids is catalyzed by a family of cytochrome P450 enzymes known as OleT. asm.org These enzymes carry out an unusual decarboxylation reaction, converting fatty acids into their corresponding C(n-1) terminal alkenes. asm.orgnih.govpnas.org

Mechanistic Insights into OleT-Catalyzed α-Alkene Production

The catalytic mechanism of OleT enzymes, such as OleTJE, is of significant scientific interest. nih.govnih.gov The process is initiated by the activation of the enzyme by a cosubstrate, typically hydrogen peroxide (H2O2), to form a high-valent iron-oxo intermediate known as Compound I. nih.govpnas.orgacs.org This highly reactive species then abstracts a hydrogen atom from the substrate. nih.govpnas.org This initial step is common to both decarboxylation and hydroxylation reactions catalyzed by these enzymes. asm.org The subsequent steps determine the final product. For α-alkene formation, the reaction proceeds through a carbon-carbon bond cleavage, releasing carbon dioxide and the terminal alkene. pnas.orgnih.gov

Hydrogen Peroxide-Independent Biosynthesis Routes

While initially characterized as peroxygenases dependent on H2O2, some OleT enzymes, like OleTJE, have been shown to function independently of hydrogen peroxide. researchgate.netnih.gov In the presence of oxygen (O2) and a suitable redox partner system (like NADPH and a reductase), these enzymes can efficiently decarboxylate long-chain fatty acids. researchgate.netnih.govcas.cn This discovery of an H2O2-independent monooxygenase-like activity has significant implications for the metabolic engineering of microorganisms for biofuel production. researchgate.netnih.gov This alternative pathway broadens the understanding of OleT's catalytic versatility. cas.cn

Polyketide Synthase (PKS) Mediated Pathways (e.g., Olefin Synthase Gene, ols)

In some cyanobacteria, the biosynthesis of terminal olefins is mediated by large, multi-domain enzymes called polyketide synthases (PKSs), encoded by genes such as the olefin synthase gene (ols). nih.govasm.orgresearchgate.net These enzymes are homologous to type I PKSs and synthesize hydrocarbons through an elongation-decarboxylation mechanism. frontiersin.orgnih.gov

The process begins with the activation of a fatty acid. researchgate.net The PKS machinery then elongates the fatty acyl chain, typically by two carbons derived from malonyl-CoA, through the action of ketosynthase (KS) and acyltransferase (AT) domains. researchgate.net Following elongation, a ketoreductase (KR) domain reduces the β-keto group. researchgate.net The pathway culminates in a thioesterase (TE) domain-catalyzed decarboxylation and loss of a sulfate (B86663) group (activated by a sulfotransferase domain), which results in the formation of a terminal alkene. researchgate.net This PKS-based pathway represents a distinct mechanism for olefin biosynthesis compared to the direct decarboxylation by OleT or the AAR/ADO pathway. asm.org

De Novo Biosynthesis and Precursor Studies (e.g., Linoleic Acid, Oleic Acid)

Studies on various organisms have shed light on the specific fatty acid precursors utilized for the biosynthesis of dienes like this compound. Isotope labeling experiments are a powerful tool in these investigations.

In the astigmatid mite, Carpoglyphus lactis, it has been demonstrated that linoleic acid is converted to (Z,Z)-6,9-heptadecadiene. researchgate.nettandfonline.com Similarly, studies on the moth Chilecomadia valdiviana have shown that its pheromone, (7Z,10Z)-7,10-hexadecadienal, is biosynthesized from linoleic acid via chain-shortening. nih.govplos.org Furthermore, the incorporation of labeled stearic acid into the pheromone indicates that the organism can synthesize the necessary precursors de novo. nih.gov

Oleic acid has also been identified as a precursor for diene synthesis. For instance, enzymatic decarboxylation of oleic acid can yield 1,8-heptadecadiene. nih.gov The biosynthesis of certain polyacetylenes, which share structural similarities with dienes, is also hypothesized to start from oleic acid. vulcanchem.com These studies highlight that both direct uptake and de novo synthesis of fatty acids like linoleic and oleic acid are crucial starting points for the production of this compound and related compounds. researchgate.netebi.ac.uk

Biotransformation and Catabolism

The breakdown of fatty acids, a process known as beta-oxidation, is a fundamental catabolic pathway that generates energy. wikipedia.orgaocs.org This process involves a series of four main enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, producing acetyl-CoA, NADH, and FADH2 in each cycle. aocs.orglibretexts.org The acetyl-CoA can then enter the citric acid cycle for further energy production. wikipedia.orgnih.gov While the general principles of beta-oxidation apply to a wide range of fatty acids, the presence of double bonds in unsaturated fatty acids like those related to this compound requires additional enzymatic steps for their complete degradation. nih.gov

In eukaryotes, beta-oxidation primarily occurs in the mitochondria, while in prokaryotes, it takes place in the cytosol. wikipedia.org Very long-chain fatty acids undergo initial oxidation in peroxisomes. wikipedia.orgnih.gov The metabolism of related hydroxylated fatty acids also involves specific pathways. For instance, the degradation of 2-hydroxyphytanoyl-CoA, an initial step in the oxidation of phytanic acid, has been a subject of study. researchgate.net The α-oxidation of hydroxylated fatty acids involves a hydroxyacyl CoA lyase (HACL), which is dependent on thiamine (B1217682) pyrophosphate (TPP). researchgate.net

The biotransformation of linoleic acid, a precursor to many bioactive lipids, has been extensively studied. docsdrive.com For example, the enzyme 13S-lipoxygenase from Pseudomonas aeruginosa can convert linoleic acid into 13S-hydroperoxy-(9Z,11E)-octadecadienoic acid. acs.org This can then be reduced to form 13S-hydroxy-(9Z,11E)-octadecadienoic acid (13-HOD). docsdrive.comacs.org Further enzymatic reactions can lead to a variety of other valuable compounds. docsdrive.com Lactic acid bacteria are also known to convert linoleic acid into conjugated linoleic acid (CLA) through a process of biohydrogenation, which serves as a detoxification mechanism. medcraveonline.com

| Process | Description | Key Enzymes/Pathways | Precursors/Intermediates |

| Beta-Oxidation | Catabolic process breaking down fatty acids into acetyl-CoA. wikipedia.orglibretexts.org | Acyl-CoA dehydrogenase, Enoyl-CoA hydratase, Hydroxyacyl-CoA dehydrogenase, Ketoacyl-CoA thiolase. aocs.org | Fatty acyl-CoA. libretexts.org |

| Alpha-Oxidation | Degradation pathway for certain branched-chain and hydroxylated fatty acids. researchgate.net | Fatty acid 2-hydroxylase (FA2H), Hydroxyacyl CoA lyase (HACL). researchgate.net | Phytanic acid, 2-hydroxy fatty acids. researchgate.net |

| Biohydrogenation | Conversion of unsaturated fatty acids to saturated or other unsaturated forms by microorganisms. medcraveonline.com | Linoleate isomerase. medcraveonline.com | Linoleic acid, Conjugated linoleic acid (CLA). medcraveonline.com |

| Lipoxygenase Pathway | Dioxygenation of polyunsaturated fatty acids to produce hydroperoxy fatty acids. acs.org | Lipoxygenase (e.g., 13S-lipoxygenase). acs.org | Linoleic acid, 13S-hydroperoxy-(9Z,11E)-octadecadienoic acid. acs.org |

Novel Biosynthetic Features

Recent research has uncovered unique biosynthetic pathways in certain organisms, particularly mites, that lead to the formation of compounds structurally related to this compound. These discoveries highlight specialized metabolic adaptations.

Chain Shortening and Decarbonylation in Mites:

Astigmatid mites are known to produce a variety of hydrocarbons with shorter carbon chains than those typically found in insects. tandfonline.compnas.org One of the most common is (Z,Z)-6,9-heptadecadiene, which is biosynthesized from linoleic acid. tandfonline.com This conversion involves a chain-shortening step. Isotopic labeling studies have shown that linoleic acid is the precursor to (Z,Z)-6,9-heptadecadiene in the mite Carpoglyphus lactis. tandfonline.com The proposed mechanism involves the reduction of the fatty acyl-CoA to an aldehyde, followed by the enzymatic cleavage of the aldehyde to form the hydrocarbon and carbon dioxide, a reaction catalyzed by a decarbonylase. tandfonline.com Interestingly, the decarbonylase derived from these mites does not seem to require a coenzyme like NADPH or NADH, which is often necessary for similar enzymes in other species. tandfonline.com

Baeyer–Villiger Oxidation in Mites:

A particularly novel biosynthetic feature discovered in astigmatid mites is the formation of aliphatic formates through a Baeyer–Villiger oxidation. pnas.orgresearchgate.netpnas.org This reaction involves the insertion of an oxygen atom next to a carbonyl group. In the mite Sancassania sp. Sasagawa, (Z,Z)-8,11-heptadecadienyl formate and (Z)-8-heptadecenyl formate are abundant in their secretions. pnas.orgmdpi.com Isotope-labeling experiments have demonstrated that these formates are generated from the corresponding aldehydes via a Baeyer–Villiger oxidation. pnas.orgpnas.orgnih.gov The carbonyl carbon of the formate originates from the C-1 position of the precursor fatty acid. pnas.orgnih.gov This enzymatic transformation is catalyzed by a Baeyer–Villiger monooxygenase, an enzyme not previously identified in animals for this type of reaction. pnas.orgpnas.orgnih.gov This discovery opens up possibilities for new biocatalytic applications in organic synthesis. pnas.orgpnas.org

| Feature | Organism(s) | Description | Precursor(s) | Product(s) |

| Chain Shortening by Decarbonylation | Astigmatid mites (e.g., Carpoglyphus lactis) tandfonline.com | Enzymatic cleavage of a fatty aldehyde to a hydrocarbon with the loss of one carbon atom as CO2. tandfonline.com | Linoleyl aldehyde tandfonline.com | (Z,Z)-6,9-heptadecadiene tandfonline.com |

| Baeyer–Villiger Oxidation | Astigmatid mites (e.g., Sancassania sp. Sasagawa) pnas.orgmdpi.com | Insertion of an oxygen atom into an aldehyde, catalyzed by a Baeyer–Villiger monooxygenase, to form a formate. pnas.orgpnas.org | (Z,Z)-8,11-heptadecadienal | (Z,Z)-8,11-heptadecadienyl formate pnas.orgnih.gov |

Synthetic Strategies and Chemical Methodologies

Chemoenzymatic Synthesis Approaches Utilizing Biocatalysts

Chemoenzymatic synthesis leverages the high selectivity of biological catalysts for specific transformations, combined with the versatility of traditional organic chemistry, to create efficient and sustainable synthetic routes. researchgate.net This approach is particularly valuable for producing enantiomerically pure compounds by overcoming the typical 50% yield limit of classical kinetic resolutions. researchgate.net The integration of biocatalysis with process chemistry can lead to more cost-effective and environmentally friendly manufacturing strategies. researchgate.net

While specific chemoenzymatic routes for heptadeca-7,10-diene are not extensively detailed in the literature, the principles are widely applied in the synthesis of related long-chain fatty acid derivatives. Methodologies often involve multi-step enzyme cascades performed in one pot. acs.org For instance, engineered enzyme cascades within whole-cell biocatalysts like E. coli have been successfully combined with chemical catalysts to produce valuable chemicals from renewable resources like oleic acid. acs.org Such a system could theoretically be adapted to produce heptadecadienes by selecting enzymes with appropriate substrate specificity.

Key biocatalysts in these synthetic schemes include:

Lipases : Enzymes like Candida rugosa lipase (B570770) (CRL) are used for the hydrolysis of oils to produce free fatty acids. Current time information in Bangalore, IN. Immobilized lipases can then be used for selective esterification reactions. Current time information in Bangalore, IN.

Engineered Enzyme Cascades : Complex pathways involving multiple enzymes, such as hydrolases, oxidases, and decarboxylases, can be constructed within a single microbial host to convert bio-based precursors into desired dienes. acs.org

Chemical Synthesis of Heptadecadienes and Their Derivatives

Traditional chemical synthesis provides a powerful and flexible platform for accessing a wide variety of heptadecadiene (B12652594) structures, including specific isomers and complex, functionalized analogs.

Controlling the three-dimensional structure of heptadecadiene derivatives is critical, and several methods have been developed to achieve this.

A primary challenge is the synthesis of specific enantiomers. For the polyacetylene (3R, 9Z)-heptadeca-1,9-diene-4,6-diyn-3-ol, also known as Falcarinol (B191228), a racemic mixture was first synthesized and then separated to isolate the distinct stereoisomers. beilstein-journals.orgnih.gov The separation of the (3R) and (3S) enantiomers was successfully achieved using chiral High-Performance Liquid Chromatography (HPLC) with an OJ-H column, allowing for the determination of the absolute configuration of the naturally occurring compound. beilstein-journals.orgnih.gov

Enantioselective synthesis aims to directly produce a single enantiomer. A unified, enantioselective route has been developed for heptadeca-1-ene-4,6-diyne-3S,8R,9S,10S-tetrol and its congeners. researchgate.net This approach utilizes key stereocontrol-imparting reactions, such as a proline-catalyzed aminoxylation, to establish the desired chirality early in the synthetic sequence. researchgate.net This strategy is envisioned to facilitate the synthesis of every possible stereoisomer of the target family through controlled variations. researchgate.net The synthesis of all possible diastereomers of heptadeca-1-ene-4,6-diyne-3,8,9,10-tetrol has been accomplished, which was instrumental in revising the proposed structure of a natural product isolated from Hydrocotyle leucocephala. researchgate.net

The construction of the heptadecadiene carbon skeleton and the introduction of functional groups rely on a toolkit of powerful chemical reactions.

Wittig Reaction : This reaction is a cornerstone for forming carbon-carbon double bonds with good control over geometry. It has been employed as a key step in the synthesis of complex heptadecadiene analogs, such as polyacetylenic tetrols. researchgate.net It is often used for the incorporation of lipophilic chains. researchgate.net When compared to olefin metathesis for the synthesis of stilbene, the Wittig reaction was found to be selective for the cis-isomer. organic-chemistry.org

Olefin Metathesis : As one of the most powerful C=C bond-forming reactions, olefin metathesis has transformed chemical synthesis. mdpi.comacs.org It is particularly useful in ring-closing and cross-metathesis reactions. In the synthesis of a heptadecadiene tetrol analog, cross-metathesis was a key strategy. researchgate.net In contrast to the Wittig reaction, olefin metathesis catalyzed by a Grubbs second-generation catalyst produced the trans-stilbene (B89595) isomer with greater than 98% selectivity. organic-chemistry.org

Catalytic Dihydroxylation : This reaction introduces two adjacent hydroxyl groups across a double bond, a crucial step in the synthesis of polyol derivatives. It was a key transformation in the enantioselective synthesis of heptadeca-1-ene-4,6-diyne-3S,8R,9S,10S-tetrol. researchgate.net

Barton Decarboxylation : This radical-based reaction removes a carboxylic acid group, which is useful for converting readily available fatty acids into hydrocarbon chains. It was the key reaction in a four-step synthesis of (Z,Z)-8,11-heptadecadienyl formate (B1220265) from linoleic acid. The mechanism involves the formation of a Barton ester, which then undergoes radical-induced decarboxylation. mdpi.com

The synthesis of specific isomers is paramount for studying structure-activity relationships. The methods often dictate the resulting isomeric purity.

Isomerization of existing double bonds can be achieved under various conditions. For example, unconjugated dienes like hexa-1,5-diene can be isomerized to a mixture of (E,E)- and (E,Z)-hexa-2,4-diene using specific transition metal catalysts.

The synthesis of specific stereoisomers of functionalized heptadecadienes has been a significant achievement. The table below summarizes key examples.

| Target Compound | Key Synthetic Features | Reference |

|---|---|---|

| (3R, 9Z)-Heptadeca-1,9-diene-4,6-diyn-3-ol (Falcarinol) | Synthesis of a racemic mixture followed by chiral HPLC separation to isolate the (3R)-enantiomer. | beilstein-journals.org, nih.gov |

| Heptadeca-1-ene-4,6-diyne-3S,8R,9S,10S-tetrol | Unified enantioselective route using proline-catalyzed aminoxylation, cross-metathesis, Wittig reaction, and catalytic dihydroxylation. | researchgate.net |

| Possible Diastereomers of Heptadeca-1-ene-4,6-diyne-3,8,9,10-tetrol | Enantioselective synthesis of all possible diastereomers to revise the structure of a natural product. | researchgate.net |

| (Z,Z)-8,11-Heptadecadienyl formate | Four-step synthesis from linoleic acid with Barton decarboxylation as the key step. |

The synthesis of analogs with modified functional groups is crucial for probing biological mechanisms and developing new applications.

Formates : (Z,Z)-8,11-Heptadecadienyl formate has been synthesized in four steps from linoleic acid, using Barton decarboxylation to remove the original carboxyl group and subsequent steps to introduce the formate ester. A more general method for creating formate esters involves the reaction of the corresponding alcohol with formic acid using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. researchgate.net

Tetrols : The enantioselective synthesis of heptadeca-1-ene-4,6-diyne-3S,8R,9S,10S-tetrol showcases a sophisticated approach to creating highly oxygenated analogs. researchgate.net The strategy was designed to be flexible, allowing for the synthesis of various stereoisomers. researchgate.net

Polyacetylenes : Many of the synthesized analogs, including Falcarinol and the aforementioned tetrol, are polyacetylenes, containing one or more carbon-carbon triple bonds in conjugation with the diene system. beilstein-journals.orgnih.govresearchgate.net The synthesis of these compounds often involves coupling reactions to build the conjugated diyne or en-yne systems.

Spectroscopic and Advanced Analytical Characterization

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for the analysis of hydrocarbons like Heptadeca-7,10-diene, offering high sensitivity and specificity.

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and effective method for the identification and quantification of this compound in various matrices. mdpi.comnih.gov In this technique, the sample is first vaporized and separated based on the compound's boiling point and affinity for the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification.

For long-chain hydrocarbons, the GC-MS analysis typically involves a temperature program to ensure the elution of these less volatile compounds. pnas.org The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. For instance, in the analysis of components from the opisthonotal gland secretions of Sancassania sp. Sasagawa, a related compound, (Z,Z)-8,11-heptadecadienyl formate (B1220265), was detected at a specific retention time. mdpi.com The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (236.44 g/mol ) and a series of fragment ions characteristic of its structure. nist.govnist.gov The quantification of the compound can be achieved by comparing the peak area of the analyte with that of a known concentration of a standard.

It has been noted that standard GC-MS methods may have limitations in detecting very long-chain hydrocarbons (beyond C40), but are well-suited for compounds in the C17 range like this compound. mdpi.com The analysis of hydrocarbons in irradiated foods has also utilized GC-MS, where specific dienes are identified as markers. For example, 6,9-heptadecadiene has been identified in irradiated perilla seeds. nih.gov

Table 1: GC-MS Data for a Related Heptadecadiene (B12652594) Compound

| Compound | Retention Time (min) | Key Mass Spectral Fragments (m/z) |

|---|---|---|

| (Z,Z)-8,11-Heptadecadienyl Formate | 18.912 | 280 (M+), 67 (base peak) |

Data sourced from a study on secretions of Sancassania sp. Sasagawa. mdpi.com

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. Unlike standard MS, HRMS can measure the mass of an ion with very high accuracy, typically to within a few parts per million (ppm). This allows for the calculation of the exact molecular formula. For example, the molecular formula of this compound is C₁₇H₃₂. nist.govnist.gov HRMS can distinguish this from other compounds that may have the same nominal mass but different elemental compositions. iaea.org In a study of a related compound, (Z,Z)-8,11-heptadecadienyl formate, HRMS was used to confirm its molecular formula as C₁₈H₃₂O₂ by comparing the calculated exact mass (280.2400) with the found mass (280.2379). mdpi.com This level of precision is invaluable for confirming the identity of a compound. nih.gov

Tandem mass spectrometry, also known as MS/MS, provides detailed structural information by analyzing the fragmentation patterns of selected ions. wikipedia.orglongdom.orgnih.gov In a tandem MS experiment, a precursor ion (in this case, the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. longdom.org This process helps to elucidate the structure of the molecule by revealing how it breaks apart. wikipedia.orgnih.gov

The fragmentation pattern can help to locate the positions of the double bonds within the hydrocarbon chain. aocs.org While conventional electron ionization (EI) mass spectra can be complex due to rearrangements, tandem MS provides more specific structural data. aocs.org For complex mixtures, tandem mass spectrometry offers a high degree of analytical specificity. longdom.orgnih.gov

To overcome the difficulty of pinpointing double bond locations in unsaturated hydrocarbons using MS alone, derivatization techniques are often employed. nih.govspectroscopyonline.com One common method is the formation of dimethyl disulfide (DMDS) adducts across the double bonds. researchgate.net This reaction creates a stable derivative that, upon ionization in the mass spectrometer, fragments at the carbons that were originally part of the double bond. researchgate.netresearchgate.net The resulting mass spectrum shows characteristic fragment ions that clearly indicate the original positions of the double bonds. researchgate.netnih.gov

This technique has been successfully used for long-chain alkenes, alkadienes, and alkatrienes. researchgate.net The DMDS adducts of dienes are well-separated from alkanes and monoene adducts in the gas chromatogram. researchgate.netresearchgate.net For example, this method was used to identify the double-bond locations in a heptadecadiene found in kiwifruit flower volatiles. researchgate.net Other derivatization agents, such as 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD), can also be used to selectively react with conjugated dienes, shifting their retention times in GC and allowing for clear identification. acs.orgsigmaaldrich.com

Table 2: Common Derivatization Agents for Diene Analysis by MS

| Derivatizing Agent | Target Functional Group | Purpose |

|---|---|---|

| Dimethyl Disulfide (DMDS) | Carbon-Carbon Double Bonds | Pinpoints double bond location through characteristic fragmentation. researchgate.netresearchgate.net |

| 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) | Conjugated Dienes | Selective derivatization to separate from matrix components. acs.orgsigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another indispensable tool for the structural characterization of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule. hmdb.cahmdb.ca For this compound, the ¹H NMR spectrum would show distinct signals for the different protons in the molecule. aocs.org

The olefinic protons (the hydrogens attached to the double-bonded carbons) would appear in a characteristic downfield region of the spectrum, typically between 5.3 and 5.4 ppm. mdpi.commagritek.com The specific chemical shift and the splitting pattern (multiplicity) of these signals can provide information about the stereochemistry (cis or trans) of the double bonds. The protons on the carbons adjacent to the double bonds (allylic protons) would also have a characteristic chemical shift, usually around 2.05 ppm. mdpi.com The bis-allylic protons, which are located between the two double bonds (at C-9), are particularly diagnostic and typically resonate around 2.77 ppm. mdpi.com The terminal methyl group protons would appear as a triplet at the most upfield region, around 0.89 ppm. mdpi.com The remaining methylene (B1212753) protons in the aliphatic chain would produce a complex multiplet in the region of 1.2-1.4 ppm. mdpi.com

Table 3: Typical ¹H NMR Chemical Shifts for this compound Moieties

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Olefinic (-CH=CH-) | 5.3 - 5.4 | Multiplet |

| Bis-allylic (=CH-CH₂-CH=) | ~2.77 | Triplet |

| Allylic (-CH₂-CH=) | ~2.05 | Multiplet |

| Aliphatic Chain (-CH₂-) | 1.2 - 1.4 | Multiplet |

| Terminal Methyl (-CH₃) | ~0.89 | Triplet |

Data are based on similar long-chain diene structures. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy is a powerful tool for determining the carbon skeleton of organic molecules. For this compound, the ¹³C NMR spectrum provides distinct signals for each unique carbon atom in the molecule. The chemical shifts (δ) are influenced by the local electronic environment of each carbon.

The olefinic carbons (C=C) are readily identified by their characteristic downfield shifts in the range of δ 125-135 ppm. The specific shifts of these carbons can provide information about the geometry (cis or trans) of the double bonds. The allylic carbons, those adjacent to the double bonds, also show characteristic shifts. The remaining aliphatic carbons in the long chain appear in the upfield region of the spectrum, typically between δ 14-35 ppm. nih.govacs.org The terminal methyl group (CH₃) will have a distinct chemical shift around δ 14 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~14.1 |

| C-2 to C-5 | ~22.7 - 31.9 |

| C-6, C-12 | ~27.2 |

| C-7, C-11 | ~128.0 - 130.0 |

| C-8, C-10 | ~128.0 - 130.0 |

| C-9 | ~25.6 |

| C-13 to C-16 | ~22.7 - 31.9 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, DEPT)

While ¹³C NMR provides a carbon count and chemical shift information, two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing connectivity between atoms. numberanalytics.comepfl.chhuji.ac.il

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) coupling networks. numberanalytics.com For this compound, COSY spectra would show correlations between adjacent protons along the aliphatic chain and within the olefinic and allylic regions, helping to piece together the sequence of methylene groups and confirm the positions of the double bonds. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. numberanalytics.comepfl.ch By mapping each proton signal to its attached carbon, HSQC is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. emerypharma.com For instance, the olefinic proton signals would correlate with the olefinic carbon signals, and each methylene proton signal would correlate with its corresponding methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. numberanalytics.comepfl.ch HMBC is crucial for connecting different spin systems identified in the COSY spectrum. For example, it can show correlations from the allylic protons to the olefinic carbons, confirming the placement of the double bonds within the long aliphatic chain. emerypharma.com

DEPT (Distortionless Enhancement by Polarization Transfer): While not a 2D technique in the same way as the others, DEPT experiments are often run in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. This information simplifies the assignment of the aliphatic and olefinic signals.

Solid-State NMR (e.g., ¹⁵N CP/MAS NMR)

Solid-state NMR (ssNMR) provides structural information on materials in their solid form, which can be particularly useful for long-chain aliphatic compounds that may be solids at room temperature. nih.govoup.com While ¹⁵N CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR is specific to nitrogen-containing compounds and therefore not directly applicable to this compound, the principles of ssNMR using ¹³C detection are highly relevant.

¹³C ssNMR can provide insights into the packing and conformation of the aliphatic chains in the solid state. acs.org Techniques like Dipolar-Decoupling Magic-Angle Spinning (DD/MAS) and Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. The chemical shifts observed in the solid state can differ from those in solution, reflecting the influence of the crystalline environment. nih.gov

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. redalyc.orgopenstax.org

For this compound, the key characteristic absorptions in the IR spectrum would be:

C-H stretching vibrations: Alkanes show strong absorptions in the 2850-3000 cm⁻¹ region. libretexts.org For alkenes, the C=C-H stretching vibration appears at a slightly higher frequency, typically between 3000-3100 cm⁻¹. vscht.cz

C=C stretching vibrations: The carbon-carbon double bond stretch for a non-conjugated, acyclic alkene typically appears as a moderate to weak band in the 1640-1680 cm⁻¹ region. openstax.org The intensity of this band can be variable depending on the symmetry of the double bond.

C-H bending vibrations: These appear in the fingerprint region (below 1500 cm⁻¹) and can provide further structural confirmation. For example, the out-of-plane bending vibrations for cis- and trans-alkenes appear at different characteristic wavenumbers.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Alkyl C-H | Stretch | 2850-3000 |

| Alkenyl C-H | Stretch | 3000-3100 |

| C=C | Stretch | 1640-1680 |

| -CH₂- | Bend (Scissoring) | ~1465 |

| -CH₃ | Bend (Rocking) | ~1375 |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The structural feature responsible for this absorption is called a chromophore.

For this compound, the two double bonds are separated by a single methylene group, meaning they are non-conjugated (isolated). Isolated double bonds typically have a π → π* electronic transition that results in an absorption maximum (λmax) below 200 nm. hu.edu.jo Therefore, when analyzed using a standard UV-Vis spectrophotometer (which typically operates from 200-800 nm), this compound is not expected to show any significant absorption. pressbooks.pubscribd.com This lack of absorption in the 200-400 nm range is a key characteristic that distinguishes it from conjugated dienes, which absorb at longer wavelengths. spcmc.ac.inlibretexts.org

X-ray Diffraction Analysis for Solid-State Structural Elucidation

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. repec.org If a single crystal of this compound can be grown, single-crystal XRD can provide definitive information about its molecular structure, including bond lengths, bond angles, and the conformation of the aliphatic chain.

For long-chain aliphatic compounds, XRD can reveal how the molecules pack in the crystal lattice. acs.orgresearchgate.net Powder XRD can also be used to characterize the material, providing information on its crystallinity and identifying different polymorphic forms. nih.govroyalsocietypublishing.org The long spacings observed in the diffraction pattern are often a function of the number of carbon atoms in the chain. nih.gov

Chromatographic Purity Assessment and Quantification Methods (beyond isolation)

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in mixtures.

Gas Chromatography (GC): Given the volatility of this compound, GC is a suitable method for purity analysis. When coupled with a Flame Ionization Detector (FID), GC can be used to determine the percentage purity by comparing the area of the main peak to the total area of all peaks in the chromatogram. The presence of isomers (e.g., different double bond positions or cis/trans isomers) might be resolved, appearing as separate peaks.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can also be employed for purity assessment. researchgate.net A C18 column with a non-polar mobile phase would be appropriate. Detection could be achieved using a UV detector set to a low wavelength (e.g., < 210 nm) where the isolated double bonds have some absorbance, or more universally with a detector like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD).

Quantitative Analysis: For accurate quantification, a validated chromatographic method (either GC or HPLC) is required. This involves creating a calibration curve using certified reference standards of this compound at known concentrations. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.

Reaction Mechanisms and Chemical Reactivity Studies

Oxidation Reactions of Diene-Containing Systems

The reactivity of diene-containing systems, such as heptadeca-7,10-diene, is largely dictated by the presence of carbon-carbon double bonds. These non-conjugated dienes undergo oxidation reactions typical of isolated alkenes. The double bonds are regions of high electron density, making them susceptible to attack by electrophilic oxidizing agents. Common oxidation reactions include epoxidation, dihydroxylation, and oxidative cleavage.

Epoxidation of a diene involves the reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form epoxides. For a non-conjugated diene like this compound, this reaction can occur at either of the two double bonds, potentially leading to a mixture of mono-epoxidized and di-epoxidized products. The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond.

Another significant oxidation pathway is dihydroxylation, which converts the double bonds into vicinal diols. This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or by using cold, dilute potassium permanganate (B83412) (KMnO₄). Depending on the reagents, the dihydroxylation can be either syn or anti.

Oxidative cleavage of the double bonds can be accomplished using stronger oxidizing agents like hot, concentrated potassium permanganate or through ozonolysis (O₃) followed by a workup step. This reaction breaks the carbon-carbon double bond entirely, yielding smaller carbonyl-containing fragments like aldehydes and carboxylic acids. The specific products formed depend on the structure of the diene and the workup conditions used in ozonolysis.

Table 1: Summary of Common Oxidation Reactions for Diene Systems

| Reaction Type | Reagent(s) | Product(s) | Description |

|---|---|---|---|

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxides | An oxygen atom is added across the double bond to form a three-membered ring. |

Intramolecular and Transannular Reactions in Polycyclic Heptadecane (B57597) Frameworks

The long carbon chain of heptadecane derivatives allows for the formation of macrocyclic structures which can subsequently undergo intramolecular and transannular reactions to generate complex polycyclic frameworks. These reactions are powerful tools in organic synthesis for building intricate molecular architectures from relatively simple linear or macrocyclic precursors. lookchem.comfao.org

Intramolecular reactions involve the interaction of two reactive groups within the same molecule. beilstein-journals.org For a macrocyclic heptadecane, this could involve the cyclization between a nucleophilic and an electrophilic site on the ring to form a smaller, fused or bridged ring system. nih.gov Transition-metal catalysis is often employed to facilitate these cyclizations, which can be challenging due to unfavorable entropic factors and conformational constraints in medium-to-large rings. nih.gov

Transannular reactions are a specific class of intramolecular reactions that occur between atoms on opposite sides of a macrocyclic ring. lookchem.comfao.org These reactions can lead to the formation of a covalent bond across the ring, resulting in the creation of polycyclic systems with a high degree of stereochemical and architectural complexity in a single step. nih.gov The ability to control the outcome of transannular reactions is crucial for their application in synthesis. nih.gov Examples of transannular reactions include Diels-Alder reactions, Mannich reactions, and various cycloadditions. lookchem.comnih.goviupac.org For instance, a macrocycle containing a diene and a dienophile moiety can undergo a transannular Diels-Alder reaction to form a tricyclic system. iupac.org This strategy has been proposed as a general method for the synthesis of polycyclic compounds like steroids and terpenes. iupac.org The stereochemical outcome of these reactions is often dictated by the conformation of the macrocyclic precursor. chemrxiv.org

Table 2: Examples of Intramolecular and Transannular Reactions for Polycyclic Synthesis

| Reaction Type | Description | Resulting Structure | Key Features |

|---|---|---|---|

| Transannular Diels-Alder | A [4+2] cycloaddition between a diene and a dienophile contained within a macrocycle. nih.goviupac.org | Fused or bridged tricyclic system. | High stereochemical control; powerful for building complex frameworks. nih.gov |

| Transannular Mannich Reaction | Condensation of an amine and two carbonyl groups across a macrocyclic ring. lookchem.com | Azapolycyclic framework. | Rapid generation of molecular complexity. lookchem.com |

| Radical Cyclization | An electrochemically or photochemically induced radical reaction leading to ring closure. beilstein-journals.orgbeilstein-journals.org | Various polycyclic systems. | Can form C-C bonds under mild conditions. beilstein-journals.org |

| Intramolecular Aldol Reaction | Reaction between two carbonyl groups (or an enolate and a carbonyl) within a macrocycle. | Bicyclic system with a hydroxyl group. | Forms a new C-C bond and a stereocenter. |

Biochemical Reactivity and Metabolism

This compound and related C17 hydrocarbons are found in nature, often as products of fatty acid metabolism. nih.govtandfonline.com Their biosynthesis typically involves the modification of more common C18 fatty acids like oleic acid and linoleic acid.

One major pathway involves the enzymatic decarboxylation of fatty acids. The cytochrome P450 enzyme OleTJE, originally isolated from Jeotgalicoccus sp., catalyzes the oxidative decarboxylation of long-chain fatty acids to produce terminal alkenes. sdu.edu.cnresearchgate.netnih.gov For example, this enzyme can convert stearic acid (C18:0) into 1-heptadecene (B1198413) (a C17 alkene). researchgate.net While OleTJE primarily acts on saturated fatty acids, its activity demonstrates a clear biological route for converting C18 fatty acids into C17 hydrocarbons. nih.gov The enzyme can function with either H₂O₂ or, in conjunction with reductase partners, with O₂ and NADPH. sdu.edu.cn The conversion of an unsaturated C18 fatty acid like oleic acid (C18:1) can lead to the formation of heptadeca-1,10-diene. semanticscholar.org

In some organisms, such as astigmatid mites, different biosynthetic pathways have been identified. The mite Carpoglyphus lactis is capable of synthesizing (Z,Z)-6,9-heptadecadiene from linoleic acid. nih.gov This conversion involves the loss of the carboxyl carbon from the fatty acid precursor. nih.gov Further studies with mites have revealed the biosynthesis of unsaturated aliphatic formates, such as (Z,Z)-8,11-heptadecadienyl formate (B1220265), from linoleic acid. nih.govmdpi.comnih.gov This process is proposed to occur via a Baeyer-Villiger oxidation of an aldehyde intermediate, which is formed by the reduction of the corresponding fatty acyl-CoA. mdpi.comnih.gov This pathway represents a novel mechanism for chain-shortening and functionalization in lipid metabolism. mdpi.com

Table 3: Biosynthetic Pathways Leading to C17 Dienes and Derivatives

| Product | Precursor | Key Enzyme/Reaction | Organism/System | Reference(s) |

|---|---|---|---|---|

| Heptadeca-1,10-diene | Oleic acid (C18:1) | P450 Decarboxylase (e.g., OleTJE) | Jeotgalicoccus sp., Engineered E. coli | sdu.edu.cnsemanticscholar.org |

| (Z,Z)-6,9-Heptadecadiene | Linoleic acid | Decarbonylase | Astigmatid mites (Carpoglyphus lactis) | tandfonline.comnih.govnih.gov |

| (Z,Z)-8,11-Heptadecadienyl formate | Linoleic acid | Baeyer-Villiger monooxygenase (proposed) | Astigmatid mites (Sancassania sp.) | nih.govmdpi.comnih.gov |

| 1-Heptadecene | Stearic acid (C18:0) | P450 Decarboxylase (OleTJE) | Jeotgalicoccus sp. | researchgate.net |

Ecological Roles and Biological Activities Non Therapeutic/non Toxicological Focus

Function as Pheromones and Semiochemicals

Long-chain hydrocarbons are crucial in the chemical communication systems of many organisms, particularly arthropods. While specific research on Heptadeca-7,10-diene is limited, extensive studies on its close isomers, such as (Z,Z)-6,9-heptadecadiene, provide significant insight into its probable functions as a pheromone. These compounds are volatile signals that can trigger specific behaviors in receiving individuals of the same species.

Closely related isomers of this compound are identified as potent alarm pheromones in certain mite species. For instance, (Z,Z)-6,9-heptadecadiene is a recognized alarm pheromone for Tortonia sp., a mite that infests the nests of bees like Osmia cornifrons. glpbio.comcabidigitallibrary.org When released, these chemical signals can induce dispersal or other defensive behaviors in the mite population. The secretion is released from the opisthonotal glands, often along with other terpenes and aromatic compounds that serve as pheromones. glpbio.comtandfonline.com

| Mite Species | Compound | Pheromone Type | Source |

| Tortonia sp. | (Z,Z)-6,9-Heptadecadiene | Alarm Pheromone | glpbio.comcabidigitallibrary.org |

| Dermatophagoides pteronyssinus | (6Z,9Z)-6,9-heptadecadiene | Present in headspace, potential semiochemical | bertin-bioreagent.com |

In addition to alarm signaling, C17 hydrocarbons are implicated in sexual communication. Non-volatile cuticular hydrocarbons can convey information about species, sex, age, and genotype upon direct contact. wikipedia.org While a direct role for this compound as a sex pheromone is not definitively documented, related compounds are key players in arthropod reproduction. For example, (Z)-8-heptadecene, another 17-carbon chain alkene, is considered a potential sexual pheromone in the European house dust mite, Dermatophagoides pteronyssinus, where it proves attractive specifically to males. bertin-bioreagent.com In the orchid Ophrys insectifera, (Z)-8-heptadecene is a floral volatile that mimics the pollinator's sex pheromone to attract male digger wasps (Argogorytes mystaceus). nih.gov The closely related (Z,Z)-6,9-heptadecadiene has also been identified from female Argogorytes fargeii wasps. nih.gov This highlights the recurring role of C17 hydrocarbons in the reproductive strategies of arthropods.

Role in Energy Storage and Lipid Biochemistry

This compound is a product of fatty acid metabolism. foodb.ca The biosynthesis of the related and widely distributed (Z,Z)-6,9-heptadecadiene in astigmatid mites, such as Carpoglyphus lactis, has been shown to originate from linoleic acid, which is synthesized de novo from simpler precursors. glpbio.com The process involves the reduction of a fatty acyl-CoA to an aldehyde, followed by a decarbonylation step to produce the hydrocarbon. tandfonline.com This metabolic link places these dienes within the broader context of lipid biochemistry. Lipids are fundamental for energy storage, and the pathways that produce semiochemicals like heptadecadienes are intertwined with the central metabolic processes that manage cellular energy and build structural components like membranes. foodb.canih.gov

Contribution to Plant Defense Mechanisms (e.g., against Fungal Infections for related polyacetylenes)

While this compound is a diene (containing two carbon-carbon double bonds), a related class of C17 compounds, the polyacetylenes (containing two or more carbon-carbon triple bonds), are well-documented for their role in plant defense. nobelprize.orgwikipedia.org These compounds, such as falcarinol (B191228) and falcarindiol (B120969), are classified as phytoalexins—antimicrobial substances synthesized by plants in response to pathogen attack.

Found in plants of the Apiaceae family, such as carrots (Daucus carota), these polyacetylenes exhibit potent antifungal activity. biosynth.comresearchgate.net For instance, falcarinol-type polyacetylenes protect carrots against the fungal pathogen Botrytis cinerea. researchgate.netpherobase.com Studies have shown that carrot cultivars with higher levels of falcarindiol are less susceptible to fungal diseases like that caused by Mycocentrospora acerina. nist.gov The mechanism of action involves the disruption of fungal cell membranes and interference with cellular signaling pathways. researchgate.net Although structurally different from this compound, the defensive function of these C17 polyacetylenes illustrates a broader strategy in nature where long-chain unsaturated hydrocarbons are employed as protective agents.

| Compound | Chemical Class | Plant Family Example | Defensive Role | Source |

| Falcarinol | Polyacetylene | Apiaceae (e.g., Carrot) | Antifungal Phytoalexin | researchgate.netnist.gov |

| Falcarindiol | Polyacetylene | Apiaceae (e.g., Carrot) | Antifungal Phytoalexin | biosynth.comnist.gov |

Involvement in Biological Waterproofing in Plants and Animals

The outer surface of all insects is coated with a thin layer of cuticular wax, primarily composed of cuticular hydrocarbons (CHCs), which is essential for preventing water loss and desiccation. tandfonline.comresearchgate.netresearchgate.net These hydrocarbons are typically long-chain alkanes, alkenes, and methyl-branched compounds. researchgate.net In astigmatid mites, hydrocarbons are key components of the secretions from their opisthonotal glands and contribute to the cuticular wax layer that prevents transpiration. glpbio.comtandfonline.com

The physical properties of the CHC layer, such as its phase behavior and viscosity, are critical to its waterproofing function. nih.gov Research on ant species shows that their CHC layers exist as a solid-liquid mixture at ambient temperatures, which is believed to be adaptive for ensuring a uniform and effective coating across the body. nih.gov Given that this compound is a hydrocarbon with a chain length commonly found in insect and mite cuticles, it is highly probable that it contributes to this vital waterproofing function in the organisms that produce it. glpbio.comresearchgate.net

Computational and Theoretical Studies

In Silico Pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico ADMET profiling involves using computer models to predict how a chemical compound will behave within a biological system. sdiarticle3.com These predictions are based on the molecule's structural and physicochemical properties. For Heptadeca-7,10-diene, a simple long-chain hydrocarbon, these properties are primarily its large size, lack of polar functional groups, and high lipophilicity (fat-solubility).

Oral bioavailability is the fraction of an administered drug that reaches the systemic circulation. It is a complex parameter influenced by factors like aqueous solubility, gastrointestinal absorption, and first-pass metabolism. drugbank.com For a compound to be absorbed from the gastrointestinal (GI) tract, it must possess a balance of properties that allow it to dissolve in the gut and permeate the intestinal membrane.

This compound, as a non-polar hydrocarbon, is predicted to have extremely low aqueous solubility, which would severely limit its dissolution in the GI tract, a prerequisite for absorption. While its high lipophilicity might suggest an ability to cross cell membranes, excessive lipophilicity (a high partition coefficient) can lead to the compound being trapped within the lipid bilayers of intestinal cells, hindering its passage into circulation. Furthermore, a high number of rotatable bonds, characteristic of long alkyl chains, is often associated with poor oral bioavailability due to conformational flexibility. Based on these characteristics, this compound is predicted to have very low gastrointestinal absorption and, consequently, poor oral bioavailability.

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system from potentially harmful substances. nih.gov For a compound to cross the BBB, it generally needs to be small, lipid-soluble, and have a low polar surface area.

Drug-likeness rules are guidelines used in drug discovery to evaluate whether a compound is likely to have chemical and physical properties that would make it an orally active drug. tiu.edu.iq These rules are based on the analysis of the physicochemical properties of known oral drugs.

This compound is a simple acyclic diene with the molecular formula C₁₇H₃₂. Its predicted physicochemical properties are used to assess its drug-likeness according to several common filters.

Table 1: Predicted Physicochemical Properties of this compound Note: Data is for the structurally similar isomer Heptadeca-2,10-diene, as specific data for the 7,10-isomer is not readily available. Properties are expected to be nearly identical.

| Property | Predicted Value | Reference |

|---|---|---|

| Molecular Weight | 236.4 g/mol | nih.gov |

| Partition Coefficient (XLogP3-AA) | 7.7 | nih.gov |

| Hydrogen Bond Donors | 0 | nih.gov |

| Hydrogen Bond Acceptors | 0 | nih.gov |

| Rotatable Bond Count | 12 | nih.gov |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. turkjps.org It is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein target. This is often followed by molecular dynamics (MD) simulations, which simulate the physical movements of atoms and molecules to assess the stability of the ligand-protein complex over time. nih.gov

A review of the scientific literature did not yield specific molecular docking or molecular dynamics studies for this compound against any biological target. Such studies are essential for identifying potential mechanisms of action but require a known or hypothesized protein target, which has not been established for this compound.

Network Pharmacology Approaches for Mechanism Elucidation

Network pharmacology is an approach that analyzes the interactions between drugs, targets, and diseases within the context of a biological network. medsci.orgxiahepublishing.com It aims to understand the multi-target effects of compounds and elucidate their mechanisms of action from a systems-level perspective. medsci.org This process typically involves identifying potential protein targets for a compound, constructing a compound-target-disease network, and performing pathway enrichment analysis. nih.gov

There are no published network pharmacology studies involving this compound. This type of analysis is contingent on identifying multiple biological targets for the compound, which has not been documented in the available literature.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity)

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. columbia.edupku.edu.cn DFT can provide insights into a molecule's stability, electronic properties (like the HOMO-LUMO gap), and the distribution of electron density, which can help in understanding its chemical reactivity. mdpi.com

Specific DFT studies or other quantum chemical calculations for this compound are not available in the reviewed literature. These calculations would provide a fundamental understanding of the molecule's electronic properties but have not yet been reported.

Stereochemical Predictions and Conformational Analysis

Computational and theoretical chemistry offer powerful tools for predicting the three-dimensional structure and relative stability of molecules like this compound. These methods can elucidate the preferred arrangements of atoms (conformations) and the spatial orientation of its double bonds (stereochemistry). However, a comprehensive search of scientific literature reveals a notable lack of specific computational studies focused exclusively on the stereochemical and conformational analysis of this compound. Research in this area tends to focus on more complex molecules containing this diene unit or on broader classes of unsaturated fatty acids and polyenes.

Despite the absence of specific data for this compound, the principles of computational conformational analysis for similar long-chain unsaturated hydrocarbons are well-established. Such studies are crucial as the molecule's shape is fundamental to its physical properties and chemical reactivity.

Stereochemical Considerations

This compound is a non-conjugated, or "skipped," diene, meaning its two double bonds are separated by more than one single bond—in this case, by two methylene (B1212753) groups. libretexts.orgresearchgate.net The geometry at each double bond (at C7 and C10) can be either cis (Z) or trans (E). This gives rise to four possible stereoisomers:

(7Z,10Z)-Heptadeca-7,10-diene

(7E,10E)-Heptadeca-7,10-diene

(7Z,10E)-Heptadeca-7,10-diene

(7E,10Z)-Heptadeca-7,10-diene

Each of these stereoisomers will have a unique three-dimensional shape and, consequently, different energetic properties.

Conformational Flexibility

Beyond the fixed geometry of the double bonds, the molecule possesses significant conformational flexibility due to rotation around its numerous carbon-carbon single bonds. researchgate.net A full conformational analysis would involve calculating the potential energy surface of the molecule by systematically rotating these bonds to find the lowest energy conformers (the most stable shapes).

A theoretical study would typically employ methods like Density Functional Theory (DFT) to model the molecule. The analysis would focus on the dihedral angles along the carbon backbone, particularly around the C8-C9 and C9-C10 bonds situated between the two double bonds. For long-chain hydrocarbons, the extended, zig-zag conformation is often the lowest in energy, but the presence of cis double bonds introduces significant kinks into the chain. taylorandfrancis.com

Illustrative Research Findings

While no specific computational data tables for this compound were found, a typical output from such a study would resemble the hypothetical table below. This table illustrates how the relative energies of different stereoisomers and their low-energy conformers might be presented. The energies are usually given relative to the most stable conformer, which is assigned a value of 0.

Hypothetical Relative Energies of this compound Stereoisomers (Note: This table is for illustrative purposes only and is not based on published experimental or computational data for this specific molecule.)

| Stereoisomer | Lowest Energy Conformer (kcal/mol) | Key Dihedral Angles (C8-C9-C10-C11) |

| (7E,10E)-Heptadeca-7,10-diene | 0.00 (most stable) | ~180° (anti-periplanar) |

| (7E,10Z)-Heptadeca-7,10-diene | 1.15 | ~65° (gauche) |

| (7Z,10E)-Heptadeca-7,10-diene | 1.20 | ~-60° (gauche) |

| (7Z,10Z)-Heptadeca-7,10-diene | 2.50 | ~120° (skew) |

In this hypothetical example, the all-trans (E,E) isomer is the most stable due to its linear, extended shape which minimizes steric hindrance. The introduction of cis (Z) double bonds increases the molecule's energy due to steric strain, forcing the carbon chain into a bent or "kinked" conformation. The conformational flexibility of such fatty acids is known to be substantial, playing a role in their biological functions. researchgate.net

A complete computational analysis would also map the energy barriers between different conformers, providing insight into the dynamics of the molecule and how easily it can change its shape at different temperatures.

Research on Derivatives and Analogs of Heptadeca 7,10 Diene

Polyacetylenic Heptadecadienes and Diynes

Polyacetylenic compounds derived from heptadecadiene (B12652594) frameworks, such as falcarinol (B191228), falcarindiol (B120969), panaxynol, and homopanaxydol, are a prominent class of natural products. These molecules, characterized by the presence of multiple carbon-carbon triple bonds, have been the subject of extensive research due to their interesting chemical structures and biological properties.

Structural Elucidation and Stereochemistry of Natural Polyacetylenes

The precise determination of the chemical structure and stereochemistry of natural polyacetylenes is a fundamental aspect of their study. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are crucial for elucidating the planar structures of these molecules. nih.gov For instance, the structures of newly isolated polyacetylenes from Panax ginseng were determined by analyzing their spectroscopic data and were identified as derivatives of heptadeca-diyne-diol and heptadeca-en-diyne-diol. nih.gov Similarly, polyacetylenes from the marine sponge Petrosia sp. were characterized through detailed spectroscopic analysis. nih.gov

Determining the absolute configuration of stereocenters in these molecules often requires more advanced methods. The specific rotation of a compound can be compared to that of known standards to infer its absolute stereochemistry. nih.gov For example, the absolute configuration of falcarinol from Pastinaca sativa was confirmed to be the (R)-enantiomer through comparison with synthesized stereoisomers. core.ac.uk In the case of falcarindiol from carrots, a novel 10-step total synthesis of all four possible stereoisomers—(3R,8R), (3R,8S), (3S,8R), and (3S,8S)—was undertaken. nih.govacs.org Comparative chiral High-Performance Liquid Chromatography (HPLC) analysis of these synthetic standards with the naturally isolated compound unequivocally established the (Z)-(3R,8S)-configuration for falcarindiol in carrot extracts. nih.govacs.org

Table 1: Examples of Natural Polyacetylenes and their Structural Features

| Compound Name | Source | Key Structural Features |

| Falcarinol (Panaxynol) | Panax ginseng, Carrots | C17, two triple bonds, one double bond, one hydroxyl group |

| Falcarindiol | Carrots | C17, two triple bonds, one double bond, two hydroxyl groups |

| Panaxydol | Panax species | C17 polyacetylene with alcohol functionalities |

| Ginsenoynes O, P, Q | Panax ginseng | Heptadeca-epoxy-diyne diacetate derivatives |

| Petrosianynes A, B | Petrosia sp. (marine sponge) | Long-chain polyacetylenes with terminal acetylene (B1199291) groups |

Synthesis and Stereoisomeric Investigations of Polyacetylenic Tetrols

The total synthesis of polyacetylenic natural products is a powerful tool for confirming their proposed structures and for producing sufficient quantities for biological evaluation. The synthesis of stereoisomers is particularly important for understanding structure-activity relationships.

A stereoselective synthesis of (3S,8R,9R,10R)-heptadeca-1-ene-4,6-diyne tetrol and its 3-epimer was successfully achieved starting from D-mannitol. thieme-connect.com This work was significant as it helped to correct a previously proposed relative configuration for the natural product. thieme-connect.com Another study reported a flexible, organocatalytic, and enantioselective synthesis of heptadeca-1-ene-4,6-diyne-3S,8R,9S,10S-tetrol and its related compounds. jst.go.jp Key steps in this synthesis included a proline-catalyzed aminoxylation, cross-metathesis, Wittig reaction, and catalytic dihydroxylation. researchgate.net

The synthesis of all four stereoisomers of falcarindiol involved a key Cadiot-Chodkiewicz cross-coupling reaction. nih.govacs.org This reaction coupled (S)- and (R)-trimethylsilanyl-4-dodecen-1-yn-3-ol with (R)- and (S)-5-bromo-1-penten-4-yn-3-ol, respectively, demonstrating a robust method for constructing the carbon skeleton of these complex molecules. nih.govacs.org

Computational Studies on Polyacetylenic Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying the properties of polyacetylenic derivatives. nih.govacs.org These methods allow for the prediction of molecular orbital energies, polymer planarity, and the delocalization of charge carriers, providing insights into the electronic structure and potential applications of these compounds. nih.govacs.orgacs.org

DFT calculations have been used to model n-doped polyacetylene derivatives functionalized with various electron-withdrawing substituents. nih.govacs.orgacs.org The goal of such studies is to identify promising candidates for synthesis that may exhibit enhanced stability and conductivity for applications in organic electronics. nih.govacs.orgacs.org Computational studies have also been employed to investigate the antioxidant capacity of compounds like falcarinol. rsc.org By calculating parameters such as bond dissociation energy (BDE), ionization potential (IE), and proton affinity (PA), researchers can predict the molecule's ability to scavenge free radicals. For falcarinol, the H-abstraction from the C3-H position was found to be a favorable antioxidant mechanism. rsc.org

Furthermore, computational methods can aid in structural elucidation. By comparing calculated electronic circular dichroism (ECD) spectra with experimental data, the absolute configuration of flexible molecules can be determined, as has been applied to polyacetylenes. researchgate.net

Oxygenated Heptadecadienes

Oxygenated derivatives of heptadecadiene represent another important class of related compounds. These include ketones such as heptadeca-7,10-dione and heptadeca-10,16-dien-7-one.

Heptadeca-7,10-dione has been identified in the phytochemical profile of the ethnomedicinal plant Lecaniodiscus cupanioides. silae.it While its biological activities have not been extensively detailed, its presence suggests a potential role in the plant's properties. silae.it

(Z)-heptadeca-10,16-dien-7-one is a significant component of the essential oil from Santolina pectinata. aphrc.orgscinito.aiekb.egresearchgate.net It has been identified as a new natural product and is the major constituent, making up 28% of the oil. scinito.aiimist.ma The structure of this non-terpenic oxygenated compound was determined through gas chromatography-mass spectrometry (GC-MS). scinito.ai

Table 2: Examples of Oxygenated Heptadecadienes

| Compound Name | Source | Structural Information |

| Heptadeca-7,10-dione | Lecaniodiscus cupanioides | C17 dione |

| (Z)-Heptadeca-10,16-dien-7-one | Santolina pectinata | C17 dienone, major component of essential oil |

Heptadecadienyl Formates

Heptadecadienyl formates are a less common but structurally interesting group of derivatives. (Z,Z)-8,11-Heptadecadienyl formate (B1220265) has been identified in the opisthonotal gland secretions of the acarid mite Sancassania sp. researchgate.netresearchgate.netmdpi.com Its structure was elucidated using NMR and GC/FT-IR, and further confirmed by the synthesis and analysis of its dimethyl disulfide derivative to pinpoint the double bond positions. mdpi.com

The biosynthesis of these aliphatic formates is proposed to occur via a novel chain-shortening and formic acid esterification mechanism, potentially involving a Baeyer-Villiger oxidation of an aldehyde precursor. researchgate.netresearchgate.net This biosynthetic pathway is of interest as it may represent a previously uncharacterized enzymatic process in animals. researchgate.net The synthesis of (Z,Z)-8,11-heptadecadienyl formate has been achieved in a four-step process starting from linoleic acid, with a Barton decarboxylation as a key step. mdpi.com

Heptadecadiene-Containing Bisphosphonates